molecular formula C12H9BrO B074744 1-(6-Bromonaphthalen-2-yl)ethanone CAS No. 1590-25-6

1-(6-Bromonaphthalen-2-yl)ethanone

Cat. No.: B074744
CAS No.: 1590-25-6
M. Wt: 249.1 g/mol
InChI Key: UZDOTHVVSQOCJO-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and an ethanone group is attached to the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromonaphthalen-2-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-acetylnaphthalene. The reaction typically uses bromine or a brominating agent such as pyridinium tribromide in the presence of a solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Friedel-Crafts acylation of 2-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can be employed. This method provides a high yield of the desired product and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromonaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted naphthalenes.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions yield alcohols or hydrocarbons.

Scientific Research Applications

1-(6-Bromonaphthalen-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of organic semiconductors and other advanced materials.

    Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and biologically active compounds.

    Chemical Biology: It is used as a probe or reagent in various biochemical assays and studies

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-yl)ethanone depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

    2-Acetylnaphthalene: Similar structure but lacks the bromine atom.

    6-Bromo-2-naphthaldehyde: Similar structure but has an aldehyde group instead of an ethanone group.

    1-(6-Chloronaphthalen-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-(6-Bromonaphthalen-2-yl)ethanone is unique due to the presence of both the bromine atom and the ethanone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDOTHVVSQOCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 41.4 g of 2-bromonaphthalene, 15.7 g of acetyl chloride and 28 g of aluminum chloride in 250 ml of nitrobenzene was stirred at 100° C. for 4 hours. The reaction mixture was poured onto ice water and the resulting solid filtered off, washed with water and distilled under reduced pressure. The distillate was recrystallized from hexane to yield 2-bromo-6-acetylnaphthalene.
Quantity
41.4 g
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reactant
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15.7 g
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28 g
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250 mL
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solvent
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Synthesis routes and methods II

Procedure details

The compound of formula (II), 2-bromonaphthalene, is reacted with about 1 to 4 molar equivalents, preferably about 1.5 molar equivalents, of an acetyl halide, preferably acetyl chloride, in the presence of about 0.1 to 15 molar equivalents, preferably about 5 to 7 molar equivalents, of a Friedel-Crafts catalyst such as ferric chloride, zinc dichloride, tin tetrachloride, boron trifluoride or preferably aluminum trichloride, in a suitable solvent such as nitromethane, carbon disulphide, acetonitrile, methylene chloride or preferably nitrobenzene. The reaction is conducted at a temperature of about 25°-100° C., preferably about 50° C., for about 1-24 hours, preferably about 4 hours, giving the compound of formula (III), 2-bromo-6-acetylnaphthalene. When the reaction is substantially complete, the product of formula (III) is isolated by conventional means, for example crystallization.
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( II )
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acetyl halide
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ferric chloride
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Synthesis routes and methods III

Procedure details

6-bromo-N-methoxy-N-methyl-2-naphthamide (82.9 g, 282 mmol, 1 equiv.) was dissolved in tetrahydrofurane (600 mL) in a 4-neck flask under nitrogen. The reaction mixture was cooled in an ice bath and methyl magnesium bromide (3.2 M in methyl-tetrahydrofurane, 197 mL, 2.2 equiv.) was added drop wise during 1 hour, while maintaining the temperature of the reaction mixture between 10-15° C. The reaction mixture was stirred 30 minutes further in an ice bath. Aqueous hydrochloric acid (2 M, 100 mL) was then carefully added drop wise while cooling on an ice bath. The organic solvent was evaporated and the precipitated product extracted with dichloromethane (500 mL). The solution was dried over sodium sulphate, filtered and concentrated. The solid residue was dried in vacuum at 40° C. yielding 1-(6-bromonaphthalen-2-yl)-ethanone (70.6 g, 99%).
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
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solvent
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197 mL
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reactant
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100 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 2-bromonaphthalene (41.4 g, 200 mmol), acetyl chloride (11.3 mL, 160 mmol), nitrobenzene (250 mL) and AlCl3 (28 g, 210 mmol) was stirred for 4 hours at 100° C. (oil bath temperature). The resulting reaction mixture was cooled, poured onto ice/water (100 mL) and filtered. The filtrate was washed with water (100 mL). The solvent (nitrobenzene) was removed by distillation. The resulting residue was crystallized from hexane to afford 18 g of desired product (36% yield).
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41.4 g
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reactant
Reaction Step One
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11.3 mL
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reactant
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28 g
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reactant
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Quantity
250 mL
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solvent
Reaction Step One
Yield
36%

Synthesis routes and methods V

Procedure details

To a cold (10° C.) mixture of 44.0 g (0.212 mol) of 2-bromonaphthalene and 34.0 g (0.255 mol) of aluminum chloride in 400 ml of nitrobenzene was added 21.0 g (267 mmol) of acetyl chloride. The mechanically stirred reaction mixture was warmed to room temperature, and heated to 40° C. for 18 hours. After cooling to 0° C. in an ice bath, the reaction was quenched by the addition of 12M HCl (70 ml). The layers were separated and the organic phase was washed with water and dilute aqueous Na2CO3. Kugelrohr distillation, followed by recrystallization from 10% EtOAc-hexane yielded 23 g of the title compound as a tan solid. 1H NMR (CDCl3): δ 8.44 (1H, br s), 8.04-8.10 (2H, m), 7.85 (1H, d, J=8.5 Hz), 7.82 (1H, d, J=8.8 Hz), 7.64 (1H, d, J=8.8 Hz), 2.73 (3H, s).
Quantity
44 g
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reactant
Reaction Step One
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34 g
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reactant
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400 mL
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21 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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